1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole
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Overview
Description
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole is a chemical compound known for its unique structural properties and significant applications in various fields. This compound features a pyrrole ring substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)benzaldehyde with pyrrole under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to facilitate the formation of the pyrrole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole compounds.
Scientific Research Applications
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Fipronil: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.
Ethiprole: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile.
Comparison: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole is unique due to its pyrrole ring structure, which differentiates it from other similar compounds like fipronil and ethiprole that contain pyrazole rings. This structural difference influences its chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F3N/c12-8-5-7(11(14,15)16)6-9(13)10(8)17-3-1-2-4-17/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNDNYMRQWSEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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